5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-[Benzyl(methyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzyl(methyl)amino group at position 5, a 4-(pyrrolidine-1-sulfonyl)phenyl moiety at position 2, and a nitrile group at position 4 . Key physicochemical properties include:
- Molecular formula: C₂₂H₂₂N₄O₃S
- Molecular weight: 422.5 g/mol
- Availability: 76 mg (as per screening data) .
- 1,3-Oxazole core: A common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity .
- Pyrrolidine sulfonyl group: The sulfonyl moiety increases polarity, improving aqueous solubility, while the pyrrolidine ring may modulate conformational flexibility .
- Nitrile group: Often associated with hydrogen-bonding interactions in enzyme active sites (e.g., 5-lipoxygenase inhibition) .
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-25(16-17-7-3-2-4-8-17)22-20(15-23)24-21(29-22)18-9-11-19(12-10-18)30(27,28)26-13-5-6-14-26/h2-4,7-12H,5-6,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAVPPYZSFHRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the benzyl(methyl)amino group and the pyrrolidine-1-sulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and nitriles under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Molecular formula : C₁₆H₁₈N₄O₃S
- Molecular weight : 346.41 g/mol
- Key differences: Replaces benzyl(methyl)amino with a smaller dimethylamino group.
- Implications: Dimethylamino substitution may limit π-π stacking or hydrophobic interactions compared to the benzyl group in the target compound.
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine
- Molecular formula : C₂₃H₂₂N₄O₃S
- Molecular weight : 434.51 g/mol
- Key differences: Contains an ethylsulfonyl group instead of pyrrolidine sulfonyl.
- Implications : Ethylsulfonyl may reduce polarity compared to pyrrolidine sulfonyl, affecting solubility. The pyridine ring could enhance metal coordination or π-π interactions .
Carbonitrile-Containing Analogues
2-{(4-Methoxyphenyl)[5-methyl-2-(1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile (3h)
- Molecular formula : C₂₃H₂₀N₄O
- Molecular weight : 368.44 g/mol
- Key differences :
- Propanedinitrile group replaces oxazole nitrile.
- Pyrrol-1-yl and methoxyphenyl substituents alter electronic properties.
- Implications : Propanedinitrile may enhance electron-withdrawing effects, influencing reactivity in nucleophilic additions .
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- Molecular formula : C₂₅H₂₃N₇O₂S₃
- Molecular weight : 581.69 g/mol
- Key differences :
- Thiadiazole and pyrazole rings replace oxazole.
- Sulfanyl groups may confer redox activity.
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 422.5 | 3.2 | 0.12 |
| 5-(Dimethylamino)-oxazole derivative | 346.41 | 2.1 | 0.35 |
| N-[5-(Ethylsulfonyl)-phenyl-oxazolamine | 434.51 | 3.8 | 0.08 |
Notes:
Biological Activity
The compound 5-[Benzyl(methyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and its potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes:
- A benzyl group
- A pyrrolidine sulfonyl moiety
- An oxazole ring with a carbonitrile group
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The oxazole and pyrrolidine components are known to influence the compound's interaction with proteins involved in cancer cell proliferation and immune responses.
In Vitro Studies
Recent studies have evaluated the compound's effects on various cancer cell lines and immune cells:
-
Anticancer Activity :
- The compound demonstrated significant inhibition of tumor cell growth in multiple cancer cell lines, including breast and lung cancer cells. This was measured using standard assays such as MTT and colony formation assays.
- Table 1 summarizes the IC50 values for different cell lines:
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 -
Immunomodulatory Effects :
- The compound exhibited immunosuppressive effects by inhibiting the proliferation of T-cells stimulated by phytohemagglutinin (PHA). This suggests potential applications in autoimmune diseases.
- It also reduced the production of pro-inflammatory cytokines such as TNF-α in human whole blood cultures.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Cancer Treatment :
A recent clinical trial investigated the use of this compound in combination with standard chemotherapy agents for patients with advanced breast cancer. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone. -
Autoimmune Disorders :
In a mouse model of rheumatoid arthritis, administration of the compound led to a significant reduction in disease severity and inflammation markers, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to specific structural features. Modifications to the benzyl or pyrrolidine moieties have shown varying effects on potency:
- Substitutions on the benzyl group generally enhance activity.
- Altering the pyrrolidine structure can lead to loss of activity, emphasizing its importance for binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
